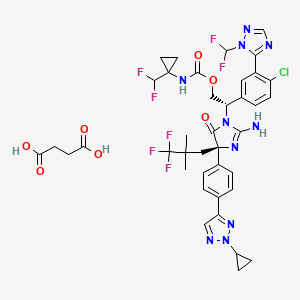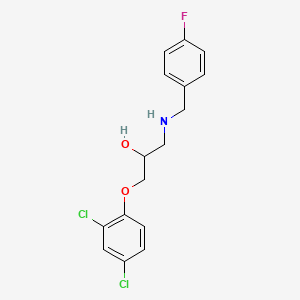
Tetrahydrozoline (nitrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrozoline (nitrate) is an organic nitrate salt obtained by the reaction of equimolar amounts of tetrahydrozoline and nitric acid. It is a derivative of imidazoline and functions as an alpha-adrenergic agonist. This compound is widely used for the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as for nasal decongestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrozoline (nitrate) is synthesized by reacting tetrahydrozoline with nitric acid in equimolar amounts. The reaction typically involves dissolving tetrahydrozoline in an appropriate solvent and then adding nitric acid slowly while maintaining a controlled temperature to ensure the reaction proceeds smoothly .
Industrial Production Methods
In industrial settings, the production of tetrahydrozoline (nitrate) follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrozoline (nitrate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of tetrahydrozoline (nitrate) may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Tetrahydrozoline (nitrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving alpha-adrenergic receptors and their role in physiological processes.
Medicine: It is used in the development of drugs for the treatment of eye and nasal conditions. It is also studied for its potential use in treating other medical conditions.
Industry: It is used in the production of over-the-counter eye drops and nasal sprays
Mechanism of Action
Tetrahydrozoline (nitrate) exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation causes vasoconstriction, leading to reduced blood flow and decreased redness and congestion. The compound primarily targets alpha-1 receptors but also has some activity at alpha-2 receptors .
Comparison with Similar Compounds
Similar Compounds
Naphazoline: Another imidazoline derivative with similar alpha-adrenergic agonist properties.
Oxymetazoline: A compound with similar uses in nasal and ocular decongestion.
Xylometazoline: Another alpha-adrenergic agonist used for similar purposes
Uniqueness
Tetrahydrozoline (nitrate) is unique in its specific combination of alpha-1 and alpha-2 adrenergic activity, which provides a balanced effect on vasoconstriction and central sympathetic outflow. This makes it particularly effective for both ocular and nasal applications .
Properties
Molecular Formula |
C13H16N3O3- |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;nitrate |
InChI |
InChI=1S/C13H16N2.NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);/q;-1 |
InChI Key |
RWXQOTNMEHTFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
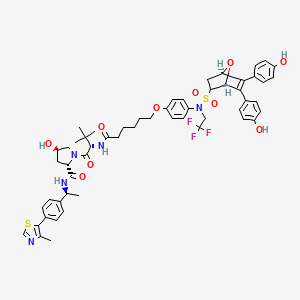
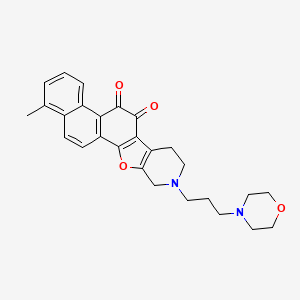
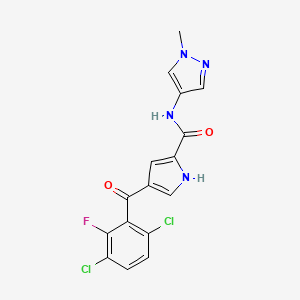
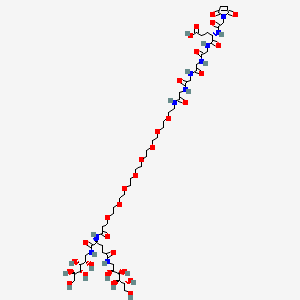
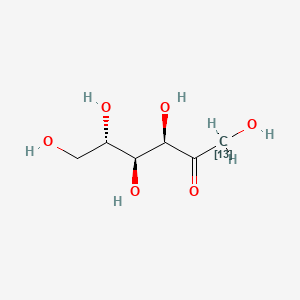
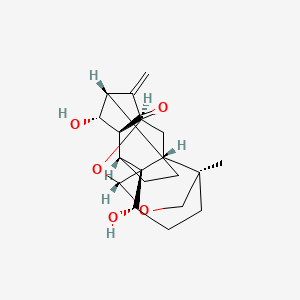
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
